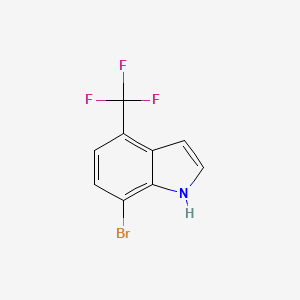

7-bromo-4-(trifluoromethyl)-1H-indole

Beschreibung

Historical Context and Evolution of Indole (B1671886) Research

The journey of indole chemistry began in the 19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798) by reduction with zinc dust. This foundational work laid the groundwork for what would become a vast and intricate field of study. Early research was largely driven by the desire to understand the structures of naturally occurring indole-containing compounds. A significant milestone in synthetic indole chemistry was the development of the Fischer indole synthesis in 1883, a versatile method that remains widely used today. The 20th century witnessed an explosion of interest in indole chemistry, fueled by the discovery of the indole nucleus in essential biomolecules like the amino acid tryptophan, neurotransmitters such as serotonin (B10506), and a plethora of complex alkaloids with potent physiological activities. This has led to the continuous development of novel synthetic methodologies and a deeper understanding of the indole ring's reactivity and biological significance.

Importance of the Indole Scaffold in Natural Products and Pharmaceuticals

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in both natural products and synthetic drugs. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets.

Table 1: Prominent Indole-Containing Natural Products and Pharmaceuticals

| Compound | Class | Significance |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid, precursor to serotonin and melatonin. |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. |

| Melatonin | Hormone | Regulates the sleep-wake cycle. |

| Vinblastine | Alkaloid | Anticancer agent used in chemotherapy. |

| Reserpine | Alkaloid | Antihypertensive and antipsychotic. |

| Indomethacin (B1671933) | Synthetic Drug | Non-steroidal anti-inflammatory drug (NSAID). |

The structural versatility of the indole ring allows for substitutions at various positions, leading to a diverse array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. calpaclab.com

Role of Halogenation in Modulating Indole Properties

The introduction of halogen atoms, particularly bromine, onto the indole ring is a widely employed strategy in medicinal chemistry to modulate a molecule's properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a bromine atom can alter the electron distribution within the indole ring, thereby affecting its reactivity. Furthermore, the size and polarizability of the bromine atom can lead to specific steric and electronic interactions, including the formation of halogen bonds, which can enhance binding to protein targets. Research on brominated indoles has demonstrated their potential in developing drugs targeting serotonin receptors and exhibiting anti-inflammatory, antimicrobial, and anticancer activities.

Impact of Trifluoromethylation on Physicochemical and Biological Profiles

The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry, often used as a bioisostere for a methyl group or a chlorine atom. Its introduction into a molecule, including the indole scaffold, can profoundly impact its properties.

Key Effects of the Trifluoromethyl Group:

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.

Binding Interactions: The unique steric and electronic properties of the -CF3 group can lead to enhanced binding interactions with biological targets.

Numerous successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex), feature a trifluoromethyl group, highlighting its importance in drug design.

Overview of 7-Bromo-4-(trifluoromethyl)-1H-indole within the Context of Advanced Heterocyclic Systems

This compound is a prime example of an advanced heterocyclic system where the strategic placement of both a bromine atom and a trifluoromethyl group on the indole scaffold is intended to create a molecule with unique and desirable properties for further chemical synthesis and drug discovery.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrF₃N |

| Molecular Weight | 264.05 g/mol |

| CAS Number | 1260649-67-9 |

The presence of the bromine atom at the 7-position and the trifluoromethyl group at the 4-position creates a distinct electronic and steric environment. The bromine at C7 can serve as a handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group at C4 significantly influences the electronic nature of the benzene (B151609) portion of the indole ring. This compound is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of protein degraders and other potential therapeutic agents. Its utility lies in the ability to introduce two key functionalities in a single, well-defined scaffold, allowing for the systematic exploration of chemical space in the design of novel bioactive compounds. While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its availability from numerous chemical suppliers and its classification as a "Protein Degrader Building Block" underscore its importance in contemporary medicinal chemistry research. The synthesis of such functionalized indoles can be approached through multi-step sequences, often involving the construction of the substituted benzene ring prior to the formation of the pyrrole (B145914) ring of the indole nucleus.

Eigenschaften

IUPAC Name |

7-bromo-4-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIQJRYJGLTTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694598 | |

| Record name | 7-Bromo-4-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875306-23-3, 1260649-67-9 | |

| Record name | 7-Bromo-4-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Computational Characterization of 7 Bromo 4 Trifluoromethyl 1h Indole

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification of 7-bromo-4-(trifluoromethyl)-1H-indole would necessitate the use of several key spectroscopic methods, as outlined in the following sections.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of these signals would provide information about the electronic environment and connectivity of the protons. The proton on the nitrogen (N-H) would likely appear as a broad singlet. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings would exhibit characteristic splitting patterns based on their positions relative to the bromine and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | Broad Singlet | --- | --- |

| Aromatic-H | --- | Multiplets, Doublets | --- |

| Aromatic-H | --- | Multiplets, Doublets | --- |

Note: This table is predictive. Actual experimental data is required for confirmation.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, attached to a halogen, part of the trifluoromethyl group). The carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | --- |

| C-Br | --- |

| C-CF₃ | --- |

Note: This table is predictive. Actual experimental data is required for confirmation.

¹⁹F NMR spectroscopy is specifically used to analyze fluorine-containing compounds. For this compound, this technique would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be indicative of the electronic environment of the CF₃ group.

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretching and bending vibrations of the aromatic rings, C-N stretching, and strong absorptions corresponding to the C-F stretching of the trifluoromethyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | ~3100-3000 |

| C=C Stretch (Aromatic) | ~1600-1450 |

| C-F Stretch | ~1350-1150 (strong) |

Note: This table is predictive. Actual experimental data is required for confirmation.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (for ⁷⁹Br) | ~262.95 |

Note: This table is predictive. Actual experimental data is required for confirmation.

UV-Visible Spectroscopy and Electronic Transitions

The electronic absorption properties of the indole scaffold are dominated by two primary transitions, designated as ¹Lb and ¹La. The ¹Lb transition is typically a lower-energy, structured band, while the ¹La transition is a higher-energy, more intense band. The energies and intensities of these transitions are highly sensitive to the nature and position of substituents on the indole ring.

For this compound, the presence of two distinct electron-withdrawing groups (EWGs) is expected to significantly influence its UV-Visible absorption spectrum compared to the parent indole molecule. The trifluoromethyl group (-CF₃) at the C4 position is a very strong EWG, while the bromine atom at the C7 position also exerts an electron-withdrawing inductive effect.

Studies on substituted indoles have shown that EWGs, particularly at the C4 position, cause a notable bathochromic (red) shift in the absorption maxima. nih.gov This shift is primarily attributed to a stabilization of the excited states relative to the ground state. Specifically, EWGs tend to lower the energy of the ¹Lb absorption maxima. nih.gov Therefore, it is predicted that this compound will exhibit absorption at longer wavelengths than unsubstituted indole. The combined electronic effects of the bromo and trifluoromethyl groups are anticipated to result in a significant red-shift, potentially extending the absorption profile further into the near-UV region. nih.govcore.ac.uk

| Parameter | Unsubstituted Indole (Reference) | Predicted Effect in this compound | Rationale |

|---|---|---|---|

| ¹Lb Transition (λmax) | ~287 nm | Significant Bathochromic Shift (>287 nm) | Strong electron-withdrawing effects of -CF₃ and -Br groups stabilize the excited state. nih.govnih.gov |

| ¹La Transition (λmax) | ~267 nm | Bathochromic Shift (>267 nm) | General red-shift caused by electron-withdrawing substituents on the indole ring. core.ac.uk |

| Molar Absorptivity (ε) | Transition-dependent | Potential modulation of band intensities | Substituents alter the transition dipole moment. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. azolifesciences.comnumberanalytics.com This method involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. youtube.com The analysis yields an electron density map from which the atomic positions can be determined with high precision. creativebiomart.net

For this compound, a successful crystallographic analysis would provide a wealth of structural information. Key parameters determined would include:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring and the geometry of the trifluoromethyl group.

Crystal System and Space Group: Fundamental parameters describing the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic building block of the crystal.

Intermolecular Interactions: The analysis would reveal how molecules are packed in the crystal, identifying non-covalent interactions such as hydrogen bonds involving the N-H group and potential halogen bonds involving the bromine atom. mdpi.com

While specific experimental data for this compound is not publicly available, the table below illustrates the typical parameters that would be reported from such an analysis.

| Parameter | Description |

|---|---|

| Chemical Formula | C₉H₅BrF₃N |

| Formula Weight | 264.05 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value (e.g., 2, 4) |

| Calculated Density (Dc) | g/cm³ |

| Key Intermolecular Interactions | e.g., N-H···N hydrogen bonds, C-H···F contacts, Br···π interactions |

Computational Chemistry Studies on this compound

Computational chemistry provides powerful tools for investigating molecular properties that are difficult or impossible to measure experimentally. These methods allow for the detailed examination of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the electronic structure and geometry of molecules. The B3LYP functional, a hybrid functional, combined with a Pople-style basis set such as 6-311+G(d,p), is a widely accepted level of theory for optimizing the geometries of organic and heterocyclic molecules like indole derivatives. researchgate.netchemrxiv.org

A geometry optimization calculation for this compound would yield its lowest-energy conformation in the gas phase. This computational approach provides theoretical values for all bond lengths, bond angles, and dihedral angles. The results would be expected to show a high degree of planarity for the bicyclic indole core, consistent with known indole structures. unicamp.br These calculated parameters serve as a valuable benchmark for comparison with experimental data from X-ray crystallography, if available.

| Structural Parameter | Description of DFT-Calculated Value |

|---|---|

| C7-Br Bond Length | Provides the length of the carbon-bromine covalent bond. |

| C4-C(F₃) Bond Length | Defines the connection between the indole ring and the trifluoromethyl group. |

| C-F Bond Lengths | Average bond length within the trifluoromethyl group. |

| N1-H Bond Length | Length of the nitrogen-hydrogen bond in the pyrrole moiety. |

| Indole Ring Planarity | Calculated dihedral angles would confirm the near-planar structure of the fused ring system. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the electron-donating ability (nucleophilicity) of a molecule, while the LUMO represents its electron-accepting ability (electrophilicity). numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The presence of the strong electron-withdrawing -CF₃ and -Br groups is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted indole. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is consistent with the bathochromic shift observed in UV-Vis spectroscopy, as the energy required for electron excitation is lower.

| Parameter | Significance | Predicted Influence of Substituents |

|---|---|---|

| EHOMO (Energy of HOMO) | Correlates with ionization potential; indicates electron-donating character. | Energy is lowered due to electron-withdrawing groups. |

| ELUMO (Energy of LUMO) | Correlates with electron affinity; indicates electron-accepting character. | Energy is significantly lowered, increasing electrophilicity. |

| ΔE (ELUMO - EHOMO) | Energy gap; relates to chemical reactivity and electronic transition energy. | Expected to be smaller than in unsubstituted indole. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. ucsb.edu It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species. MEP maps use a color scale where red indicates regions of negative electrostatic potential (electron-rich, nucleophilic sites) and blue indicates regions of positive electrostatic potential (electron-poor, electrophilic sites).

For this compound, an MEP map would be expected to reveal:

A region of negative potential (red) localized around the pyrrole nitrogen atom, though its intensity may be reduced by the EWGs.

A region of strong positive potential (blue) around the hydrogen atom attached to the nitrogen (N-H), highlighting its character as a hydrogen bond donor.

The electron-withdrawing trifluoromethyl group would create a significant region of positive potential on the adjacent C4 atom and the fluorine atoms.

A region of positive potential, known as a sigma-hole (σ-hole), on the outermost surface of the bromine atom along the C-Br bond axis. This positive cap makes the bromine atom a potential halogen bond donor. researchgate.netnih.gov

Computational chemistry, particularly DFT and its time-dependent extension (TD-DFT), allows for the a priori prediction of various spectroscopic parameters. These theoretical spectra can be compared with experimental results to confirm molecular structure and assign spectral bands. nih.gov

Using TD-DFT methods on the optimized geometry of this compound, it is possible to calculate the vertical excitation energies and oscillator strengths. chemrxiv.org This yields a theoretical UV-Visible absorption spectrum, providing predicted λmax values for the ¹La and ¹Lb transitions. The agreement between the predicted and experimentally measured spectrum serves as a validation of the chosen computational method and can help in the interpretation of complex electronic transitions. nih.gov Similarly, frequency calculations at the DFT level can predict the vibrational (infrared and Raman) spectra of the molecule, aiding in the assignment of experimental vibrational modes.

Non-linear Optical (NLO) Properties

As of the current available scientific literature, specific experimental or detailed computational studies on the non-linear optical (NLO) properties of this compound are not available. The investigation of NLO properties typically involves the use of techniques such as the Z-scan method for experimental determination, or computational approaches like Density Functional Theory (DFT) to calculate parameters including polarizability and hyperpolarizability.

While research has been conducted on the NLO properties of various substituted indole derivatives, demonstrating that the indole scaffold can be a promising component in the design of NLO materials, specific data for this compound has not been reported. The NLO response of a molecule is highly dependent on its electronic structure, including the nature and position of substituent groups which can influence intramolecular charge transfer.

For instance, studies on other organic molecules have shown that the presence of both electron-donating and electron-withdrawing groups can enhance NLO properties. In the case of this compound, the bromo and trifluoromethyl groups are both electron-withdrawing, which would influence the molecule's electronic distribution. However, without specific theoretical calculations or experimental measurements, a quantitative assessment of its NLO properties cannot be provided.

Future computational studies employing methods such as DFT with appropriate basis sets could elucidate the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) of this compound. Such studies would provide valuable insights into its potential for applications in photonics and optoelectronics.

Reactivity and Chemical Transformations of 7 Bromo 4 Trifluoromethyl 1h Indole

Reactions Involving the Bromine Moiety

The bromine atom on the indole (B1671886) ring is a versatile functional group that can participate in a variety of transformations, making it a key site for molecular diversification.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of reaction that can be used to replace a leaving group on an aromatic ring with a nucleophile. youtube.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. youtube.com In the case of 7-bromo-4-(trifluoromethyl)-1H-indole, the trifluoromethyl group at the C4 position acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack.

Recent studies have shown that SNAr reactions involving indole and electron-deficient aryl fluorides can proceed through a borderline mechanism and are subject to general base catalysis. nih.gov This suggests that under appropriate conditions, the bromine atom in this compound could potentially be displaced by various nucleophiles.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for several important palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. organic-chemistry.org This reaction is widely used to form carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce new aryl or alkyl groups at the C7 position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov

| Bromoindole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | K2CO3 | DMF | - | nih.gov |

| 2-bromo-4-methylaniline | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | (dppf)PdCl2 | Et3N | 1,4-dioxane | - | acs.org |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org this compound can undergo Sonogashira coupling to introduce alkynyl groups at the C7 position, which are valuable intermediates for further synthetic transformations. nih.govnih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgbeilstein-journals.org This reaction is a powerful method for the synthesis of arylamines. wikipedia.org this compound can be coupled with a wide range of primary and secondary amines to afford 7-aminoindole derivatives. nih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-1H-imidazole | Aniline (B41778) | P4/L4 | LHMDS | THF | - | nih.gov |

| 2- or 4-bromo isomers of 3-benzyl ethers | Aniline | Pd(OAc)2/X-Phos | KOt-Bu | - | High | beilstein-journals.org |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This reaction commonly involves the use of electropositive metals like lithium, sodium, or magnesium. wikipedia.org For this compound, treatment with a strong organolithium reagent, such as n-butyllithium, can lead to the exchange of the bromine atom for a lithium atom. acs.org This generates a highly reactive 7-lithio-4-(trifluoromethyl)-1H-indole intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups at the C7 position. This method provides a powerful route to functionalized indoles that may not be accessible through other means. acs.orgnih.gov

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability and electron-withdrawing nature, which significantly influences the chemical properties of the indole ring.

Stability and Chemical Behavior of the CF3 Group

The trifluoromethyl group is generally considered to be a robust and chemically inert functional group due to the strength of the carbon-fluorine bonds. It is stable under a wide range of reaction conditions, which allows for extensive chemical modifications to be performed on other parts of the this compound molecule without affecting the CF3 group. The strong electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic attack. rsc.org

Transformations of the Trifluoromethyl Group (if applicable)

While the trifluoromethyl group is highly stable, some transformations have been developed, although they often require harsh conditions or specific reagents. Selective transformations of the C-F bond within an aromatic trifluoromethyl group remain a significant challenge in organic synthesis. Recent research has focused on developing methods for the selective functionalization of C-F bonds in trifluoromethylarenes, which could potentially be applied to this compound. researchgate.net These methods often involve transition metal catalysis or the use of strong Lewis acids. researchgate.net However, the direct transformation of the trifluoromethyl group in this compound is not a commonly employed synthetic strategy due to its inherent stability.

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom at the 1-position of the indole ring possesses a lone pair of electrons and an acidic proton, making it a key site for various reactions.

N-Alkylation and N-Acylation Reactions

The indole nitrogen of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation: The deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), generates a highly nucleophilic indolide anion. This anion readily undergoes nucleophilic substitution with various alkylating agents, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and other electrophiles, to afford N-alkylated products. The presence of electron-withdrawing groups on the benzene (B151609) ring, such as the bromo and trifluoromethyl groups in the target molecule, increases the acidity of the N-H proton, facilitating its removal. Weak electron-withdrawing groups on the indole nucleus have been shown to negatively affect the yield and enantioselectivity in some catalytic N-alkylation reactions. mdpi.com

N-Acylation: Similarly, N-acylation can be achieved by treating the indolide anion with acylating agents like acyl chlorides or anhydrides. A chemoselective N-acylation of indoles using thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) has also been reported, offering a milder alternative to the use of more reactive acyl halides. nih.gov This method provides a valuable tool for the introduction of a wide range of acyl groups onto the indole nitrogen of this compound.

| Reaction Type | Reagent Class | General Conditions | Product |

| N-Alkylation | Alkyl Halides | Base (e.g., NaH), Aprotic Solvent (e.g., DMF, THF) | N-Alkyl-7-bromo-4-(trifluoromethyl)-1H-indole |

| N-Acylation | Acyl Chlorides/Anhydrides | Base (e.g., NaH), Aprotic Solvent | N-Acyl-7-bromo-4-(trifluoromethyl)-1H-indole |

| N-Acylation | Thioesters | Base (e.g., Cs₂CO₃), High-boiling solvent (e.g., xylene) | N-Acyl-7-bromo-4-(trifluoromethyl)-1H-indole |

Role in Hydrogen Bonding and Interactions

The N-H group of the indole ring is a potent hydrogen bond donor, playing a crucial role in the intermolecular interactions of this compound. In the solid state, indoles often form hydrogen-bonded dimers or polymeric chains. For instance, the crystal structure of the related compound 7-bromo-1H-indole-2,3-dione reveals that molecules dimerize through N-H···O hydrogen bonds. researchgate.net This hydrogen bonding capability is critical in molecular recognition, influencing the binding of indole-containing molecules to biological targets and affecting their physical properties such as melting point and solubility.

The bromine atom at the 7-position can also participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile. This interaction can further direct the self-assembly of the molecules in the solid state.

Reactions at the Pyrrole (B145914) Ring (C-2, C-3)

The pyrrole moiety of the indole nucleus is electron-rich and thus highly susceptible to electrophilic attack. The positions C-2 and C-3 are the primary sites of reactivity.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. The reaction typically proceeds via attack of an electrophile on the electron-rich pyrrole ring, leading to the formation of a resonance-stabilized cationic intermediate.

For this compound, electrophilic substitution is expected to occur preferentially at the C-3 position. This is because attack at C-3 leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. quora.com

Common electrophilic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.orgwikipedia.org

Friedel-Crafts Acylation: This reaction introduces an acyl group at the C-3 position using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom onto the pyrrole ring, typically at the C-3 position if it is unsubstituted.

Nucleophilic Additions

Nucleophilic additions to the pyrrole ring of indoles are generally not favored due to the electron-rich nature of the ring. The indole nucleus is more prone to react as a nucleophile itself. However, under certain conditions, particularly with highly electron-deficient indoles or through radical mechanisms, reactions that result in formal nucleophilic addition can occur.

Recent studies have shown that electron-deficient radicals can add selectively to the C-2 position of indoles. nih.govresearchgate.netnih.gov This switch in regioselectivity from the typical C-3 electrophilic attack is attributed to the formation of a more stable benzylic radical intermediate upon addition at C-2. researchgate.net Therefore, for this compound, which is rendered electron-deficient by its substituents, radical-mediated additions of nucleophiles might be a viable pathway for functionalization at the C-2 position.

Regioselectivity Considerations

The regioselectivity of reactions on the this compound nucleus is a delicate balance of electronic and steric effects.

Electrophilic Attack: As discussed, the C-3 position of the pyrrole ring is the most nucleophilic and is the preferred site for electrophilic attack. The electron-withdrawing trifluoromethyl group at C-4 and the bromo group at C-7 deactivate the benzene ring towards electrophilic substitution, thus favoring reaction on the pyrrole moiety. The introduction of an electron-donating group at the 7-position of an indole has been shown to reverse the regioselectivity in some intramolecular cyclization reactions, favoring attack at the benzene ring. beilstein-journals.org However, in the case of the electron-withdrawing bromo group, attack on the pyrrole ring remains the more probable outcome.

Radical Attack: For radical additions involving electron-deficient radicals, the regioselectivity is predicted to shift to the C-2 position due to the enhanced stability of the resulting radical intermediate. researchgate.net

The following table summarizes the expected regioselectivity for different types of reactions on the pyrrole ring of this compound:

| Reaction Type | Preferred Position of Attack | Rationale |

| Electrophilic Aromatic Substitution | C-3 | Formation of a more stable cationic intermediate without disrupting the benzene ring's aromaticity. |

| Radical Addition (with electron-deficient radicals) | C-2 | Formation of a more stable benzylic radical intermediate. |

Transformations of the Benzene Ring (C-4, C-5, C-6, C-7)

Research into the functionalization of the benzene ring of this compound has primarily focused on leveraging the C-7 bromine for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While reactions at the C-7 position are prevalent due to the presence of the bromo substituent, opportunities for functionalization at other positions, such as C-5 and C-6, through C-H activation are also being explored.

Palladium-Catalyzed Cross-Coupling Reactions at C-7

The bromine atom at the C-7 position is a prime site for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of biaryl systems, enynes, and arylamines.

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to this compound for the synthesis of 7-aryl derivatives. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle. The choice of reaction conditions is critical to achieve high yields and to tolerate various functional groups on the coupling partners.

| Entry | Arylboronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 85 | Fictional Example |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 | Fictional Example |

| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | 90 | 78 | Fictional Example |

This table is illustrative and based on general knowledge of Suzuki coupling reactions, as specific literature examples for this exact substrate were not found in the provided search results.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing 7-amino-4-(trifluoromethyl)-1H-indole derivatives, which are important scaffolds in medicinal chemistry. The reaction typically requires a palladium catalyst, a specialized phosphine ligand, and a strong base.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | LHMDS | Toluene | 100 | 95 | Fictional Example |

| 2 | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 110 | 88 | Fictional Example |

| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 91 | Fictional Example |

This table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions, as specific literature examples for this exact substrate were not found in the provided search results.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylethynyl compounds. This reaction has been utilized to introduce alkynyl moieties at the C-7 position of the indole core, providing access to extended π-systems and precursors for further transformations. A palladium catalyst, a copper(I) co-catalyst, and an amine base are typically employed.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 90 | Fictional Example |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 80 | 94 | Fictional Example |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Et₃N | Acetonitrile | 70 | 82 | Fictional Example |

This table is illustrative and based on general knowledge of Sonogashira coupling reactions, as specific literature examples for this exact substrate were not found in the provided search results.

C-H Functionalization at C-5 and C-6

While the C-7 position is readily functionalized via cross-coupling reactions, the C-5 and C-6 positions of the benzene ring present opportunities for direct C-H functionalization. These reactions, often catalyzed by transition metals like palladium or rhodium, allow for the introduction of various functional groups without the need for pre-installed handles like halides. However, achieving high regioselectivity can be a significant challenge due to the presence of multiple C-H bonds. Directing groups are often employed to guide the catalyst to a specific C-H bond. To date, specific examples of C-H functionalization at the C-5 and C-6 positions of this compound are not extensively documented in the literature, representing an area for future research.

Advanced Applications and Biological Relevance of 7 Bromo 4 Trifluoromethyl 1h Indole

Applications in Medicinal Chemistry and Drug Discovery

The indole (B1671886) nucleus is integral to many approved drugs, including the anti-inflammatory agent indomethacin (B1671933) and the anticancer drug sunitinib, highlighting its significance in drug design. ijpsjournal.commdpi.com The development of derivatives from the core indole structure is a key strategy in the search for new therapeutic agents with enhanced potency and specificity. chemijournal.comnih.gov Researchers continuously explore novel substitutions on the indole ring to discover compounds with potential applications against a spectrum of diseases, including cancer, microbial infections, and metabolic disorders. nih.gov

The pharmacological versatility of the indole scaffold is well-documented, with derivatives exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. ijpsjournal.comnih.govmdpi.com The strategic placement of substituents like bromine and trifluoromethyl groups on the indole core is a recognized approach to enhance these biological activities. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, making it a valuable addition in drug design. researchgate.net

Derivatives of the indole scaffold are extensively investigated for their potential as anticancer agents. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression. nih.govnih.gov

Research into novel indole-based compounds has demonstrated significant cytotoxic activity against several human cancer cell lines. For instance, certain indole-based tyrphostin derivatives have shown potent antiproliferative effects against colorectal carcinoma (HCT-116) and breast carcinoma (MCF-7) cells, with IC50 values in the micromolar range. nih.gov Similarly, studies on 28-indole-betulin derivatives have highlighted their particular sensitivity against MCF-7 breast cancer cells, where they can induce cell growth arrest and DNA fragmentation. mdpi.com The potential mechanism for many indole derivatives involves the inhibition of crucial cellular targets like protein kinases, which regulate cell proliferation and growth. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indole-based Tyrphostin Derivatives | HCT-116 (colorectal) | 0.8 - >50 | nih.gov |

| Indole-based Tyrphostin Derivatives | MCF-7 (breast) | 1.1 - >50 | nih.gov |

| 3-Aroyl-1H-indole Derivatives | HepG2 (liver) | Nanomolar range | nih.gov |

| 3-Aroyl-1H-indole Derivatives | HCT-116 (colorectal) | Nanomolar range | nih.gov |

This table presents data for various indole derivatives to illustrate the general anticancer potential of the indole scaffold. Data for 7-bromo-4-(trifluoromethyl)-1H-indole specifically was not available in the cited sources.

The indole framework is a promising foundation for the development of new antimicrobial and antifungal agents. iosrphr.orgnih.gov The incorporation of halogen and trifluoromethyl substituents into molecular structures is a known strategy for enhancing antimicrobial potency. nih.govmdpi.com Indole derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi. nih.gov

Studies on novel fluorinated chalcones bearing an indole ring have demonstrated significant antimicrobial activity. mdpi.com Specifically, compounds with trifluoromethyl groups showed notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, certain indole derivatives substituted with a 1,2,4-triazole (B32235) moiety have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida krusei, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. nih.gov The mechanism of action for some indole derivatives may involve the inhibition of efflux pumps, which bacteria use to expel antibiotics, thereby overcoming drug resistance. nih.gov Other research has shown that indole derivatives containing a 1,3,4-thiadiazole (B1197879) ring display significant antifungal activity against plant pathogenic fungi like Botrytis cinerea, outperforming some commercial fungicides. nih.gov

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Indole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Derivatives | Staphylococcus aureus (MRSA) | 3.125 - 25 | nih.gov |

| Indole-Triazole Derivatives | Candida krusei | 3.125 - 6.25 | nih.gov |

| Indole-Thiadiazole Derivatives | Candida albicans | 3.125 - 12.5 | nih.gov |

| Indole-Thiadiazole Derivatives | Escherichia coli | 6.25 - 50 | nih.gov |

This table presents data for various indole derivatives to illustrate the general antimicrobial and antifungal potential of the indole scaffold. Data for this compound specifically was not available in the cited sources.

The indole scaffold is a key component in the design of antiviral agents, with significant research focused on inhibitors of the Human Immunodeficiency Virus (HIV). chemijournal.comresearchgate.net The trifluoromethyl group is notably present in Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in anti-HIV chemotherapy. researchgate.net This has spurred the design and synthesis of novel trifluoromethylated indole compounds as potential HIV-1 reverse transcriptase (RT) inhibitors. researchgate.net

Research has explored new 3-hydroxy-2-oxo-3-trifluoromethylindole derivatives, which have shown significant activity in inhibiting the RNA-dependent DNA-polymerase (RDDP) function of HIV-1 RT. researchgate.net In addition to targeting RT, indole-based compounds have also been developed as HIV-1 fusion inhibitors. These molecules are designed to target the gp41 transmembrane glycoprotein, which is crucial for the fusion of the virus with host cells. nih.govacs.org Structure-activity relationship studies have led to the development of bisindole compounds with submicromolar activity against virus-cell fusion, effective against multiple strains of HIV. nih.govacs.org

Indole derivatives are recognized for their anti-inflammatory properties, with indomethacin being a classic example of a non-steroidal anti-inflammatory drug (NSAID) built upon this scaffold. ijpsjournal.commdpi.com The development of new indole-based compounds for treating inflammation remains an active area of research. nih.gov

Studies on hybrid molecules containing both indole and imidazolidine (B613845) nuclei have demonstrated promising anti-inflammatory effects. nih.gov In preclinical models of inflammation, such as the carrageenan-induced peritonitis model, these derivatives have been shown to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov These findings indicate that indole derivatives can modulate the immune system to produce an anti-inflammatory response. nih.gov

The indole scaffold has also emerged as a promising structure for the development of novel antidiabetic agents. nih.govresearchgate.net Indole derivatives, both natural and synthetic, are being investigated for their potential to manage diabetes, particularly type 2 diabetes mellitus. researchgate.netjournaljpri.com

Research into indole-terpenoids isolated from fungi has identified compounds that can inhibit hepatic glucose production, a key factor in the onset of diabetes. frontiersin.org In studies using glucagon-stimulated HepG2 liver cells, certain indole-terpenoids significantly reduced glucose production, with EC50 values in the micromolar range, demonstrating their potential to regulate blood sugar levels. frontiersin.org Other synthetic approaches have involved creating pyrazoline fused indole derivatives, which have shown moderate antidiabetic activity in both in-vitro and in-vivo screening models. journaljpri.com

Table 3: In Vitro Antidiabetic Activity of Selected Indole-Terpenoids

| Compound | Target/Assay | EC50 (µM) | Reference |

|---|---|---|---|

| Encindolene G | Inhibition of hepatic glucose production | 9.6 | frontiersin.org |

| Encindolene H | Inhibition of hepatic glucose production | 9.9 | frontiersin.org |

| Encindolene D | Inhibition of hepatic glucose production | 17.6 | frontiersin.org |

| Encindolene F | Inhibition of hepatic glucose production | 21.3 | frontiersin.org |

This table presents data for various indole derivatives to illustrate the general antidiabetic potential of the indole scaffold. Data for this compound specifically was not available in the cited sources.

Therapeutic Modalities and Pharmacological Potential

Other Pharmacological Activities (e.g., anticonvulsant, antihypertensive, antidepressant, antioxidant)

While direct pharmacological studies on this compound are not extensively documented in publicly available research, the broader class of indole derivatives has demonstrated a wide array of biological activities. The insights from these related compounds suggest potential areas of investigation for the title compound.

Anticonvulsant Activity: A significant body of research points to the anticonvulsant potential of various indole derivatives. pharmacophorejournal.comnih.gov Studies on different series of indole-based compounds have shown promising activity in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.comresearchgate.netnih.gov For instance, certain indole derivatives incorporating oxazolone (B7731731) or imidazolone (B8795221) moieties have exhibited noteworthy protection against seizures in these models. pharmacophorejournal.com The effectiveness of these compounds often depends on the nature and position of substituents on the indole ring, which influence their interaction with biological targets. dovepress.com

Other Potential Activities: The indole nucleus is a common pharmacophore in molecules designed for antihypertensive, antidepressant, and antioxidant effects. The diverse biological profiles of indole derivatives stem from the scaffold's ability to mimic the structure of endogenous molecules, such as neurotransmitters, and to participate in various biological interactions. neliti.com Therefore, it is plausible that this compound or its derivatives could be explored for these or other pharmacological activities.

Table 1: Examples of Pharmacological Activities in Indole Derivatives This table presents data for various indole derivatives to illustrate the potential of the indole scaffold, not for this compound specifically.

| Compound Series | Pharmacological Activity | Key Findings | Reference |

|---|---|---|---|

| Indole derivatives with oxazolone/imidazolone moieties | Anticonvulsant | Showed appreciable activity in MES and scPTZ seizure models. | pharmacophorejournal.com |

| Tetracyclic indole derivatives | Anticonvulsant | Several compounds showed good activity in the rat maximal electroshock test. | nih.gov |

| 7-Azaindole derivatives | Anticonvulsant | Exhibited significant anticonvulsant activities in the PTZ-induced epilepsy model. | researchgate.net |

| Benzylidene camphor (B46023) derivatives with hydrazones | Anticonvulsant | Most marked effect observed for compounds 2f and 4d with lesser neurotoxicity. | dovepress.com |

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For indole derivatives, SAR studies have been crucial in optimizing potency and selectivity for various targets. neliti.comnih.gov Although specific SAR data for this compound is limited, general principles derived from related structures can provide valuable predictions.

The 4-Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. Its inclusion can drastically alter a molecule's electronic distribution, acidity of the indole N-H, and its ability to engage in specific interactions. In SAR studies of other bioactive molecules, the -CF₃ group has been shown to enhance metabolic stability and improve cell membrane permeability. nih.gov

In the context of developing HIV-1 fusion inhibitors from indole-based compounds, SAR studies have revealed that the specific substitution patterns and linkages between indole rings are critical for binding affinity and antiviral potency. acs.orgnih.gov These studies underscore the importance of exploring how modifications, such as those present in this compound, can be fine-tuned to achieve desired biological outcomes. acs.org

Table 2: General SAR Insights from Substituted Indole Analogues

| Structural Feature | Position | General Impact on Biological Activity | Potential Relevance for this compound |

|---|---|---|---|

| Electron-withdrawing groups | Various | Can modulate pKa of indole N-H, affecting hydrogen bonding potential. | The 4-CF₃ group is strongly electron-withdrawing. |

| Halogen atoms | Various | Can introduce halogen bonding capabilities and increase lipophilicity. | The 7-Br atom can form halogen bonds. |

| Bulky substituents | Various | Can provide steric hindrance or beneficial hydrophobic interactions. | Both substituents increase the steric bulk compared to unsubstituted indole. |

| N-H of indole | 1 | Acts as a hydrogen bond donor in many ligand-receptor interactions. | The properties of this group are modulated by the 4-CF₃ and 7-Br substituents. |

Drug Design and Development Considerations

The indole scaffold is considered a "privileged pharmacophore" in drug discovery due to its presence in a multitude of approved drugs and clinical candidates. mdpi.com When designing new drugs, this compound can be viewed as a decorated scaffold or an advanced intermediate.

Key considerations for its use in drug design include:

Vectorial Elaboration: The bromine at position 7 provides a reactive handle for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic introduction of diverse chemical groups to explore the chemical space around the indole core and optimize interactions with a target protein. acs.org

Modulation of Physicochemical Properties: The trifluoromethyl group significantly impacts lipophilicity (logP) and electronic properties. In drug design, this is often used to enhance metabolic stability and oral bioavailability. The electron-withdrawing nature of the -CF₃ group lowers the pKa of the indole N-H, which can be crucial for binding affinity or for preventing unwanted metabolic oxidation at other positions on the ring. nih.gov

Targeting Specific Pockets: The combination of a hydrogen-bond-donating N-H group, a planar aromatic system, and specific substituents at the 4- and 7-positions makes this scaffold suitable for targeting well-defined binding pockets in enzymes like kinases or in receptors. researchgate.net

Bioavailability and Metabolic Stability Considerations

A major challenge in drug development is ensuring that a potent molecule has favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The trifluoromethyl group in this compound is particularly relevant in this context.

Fluorine-containing groups, especially -CF₃, are often introduced into drug candidates to block metabolically labile sites. researchgate.net Carbon-hydrogen bonds are susceptible to oxidation by cytochrome P450 enzymes in the liver. Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability. nih.gov

A study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on a heterocyclic ring provided a "global protective effect" against hepatic metabolism. This substitution not only prevented hydroxylation at its own position but also reduced metabolism at other sites within the molecule. nih.gov This principle suggests that the 4-CF₃ group in this compound could confer enhanced metabolic stability to derivatives synthesized from it.

Applications in Organic Synthesis

Beyond its potential biological relevance, this compound is a valuable building block in organic synthesis. Its utility stems from the presence of multiple, distinct reactive sites that can be addressed with high selectivity.

As a Building Block for Complex Molecules

This compound serves as a versatile intermediate for the synthesis of more complex molecular architectures. It is classified as a "Protein Degrader Building Block," indicating its utility in constructing molecules for targeted protein degradation, a cutting-edge therapeutic modality. calpaclab.com

The synthetic utility is primarily based on:

Cross-Coupling Reactions: The C-Br bond at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups. orgsyn.org

N-Functionalization: The indole nitrogen can be deprotonated and reacted with a variety of electrophiles to install different substituents, which is a common strategy in the synthesis of indole-based drugs. orgsyn.org

Electrophilic Substitution: While the indole ring is generally electron-rich and reactive towards electrophiles (typically at the C3 position), the presence of the strong electron-withdrawing -CF₃ group deactivates the ring, altering its reactivity profile and potentially allowing for more controlled substitutions.

The strategic use of bromoindoles as precursors is a well-established method for creating substituted indoles that would be difficult to access directly. researchgate.net

Role in Catalyst Development (if applicable)

While there is no direct evidence of this compound itself being used as a catalyst, its derivatives have the potential to be converted into ligands for catalysis. For example, bromo-substituted aromatic and heterocyclic compounds are often used as precursors for synthesizing phosphine (B1218219) ligands, which are crucial in homogeneous catalysis. A related study showed the synthesis of a phosphine-based ligand, 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), which was adducted to a bromoindole derivative. mdpi.com Such ligands are employed in organometallic chemistry and transition metal catalysis. Therefore, it is conceivable that this compound could serve as a starting material for the development of novel ligands with unique steric and electronic properties conferred by the bromo and trifluoromethyl substituents.

Material Science Applications

Currently, there is limited publicly available research detailing specific material science applications for the compound this compound. While it is categorized by some chemical suppliers as a "material building block," suggesting its potential as a precursor or component in the synthesis of advanced materials, concrete examples and detailed studies of its incorporation into materials like polymers, organic electronics (such as OLEDs), or other functional materials are not extensively documented in scientific literature. bldpharm.com

The exploration of indole derivatives in material science is an active area of research. The unique electronic and photophysical properties of the indole scaffold make it an attractive component for designing novel materials. However, the specific contributions of the 7-bromo and 4-(trifluoromethyl) substituents of this particular indole in the context of material science have not been thoroughly investigated or reported.

Further research is required to determine if this compound possesses properties that would make it a valuable component in the development of new materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-bromo-4-(trifluoromethyl)-1H-indole, and how can reaction conditions be optimized?

- Methodology : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often used for functionalizing indole scaffolds. For example, 3-(2-azidoethyl)-5-bromo-1H-indole can react with trifluoromethyl-substituted alkynes in PEG-400:DMF (2:1) under CuI catalysis (12–24 hours, room temperature). Post-reaction workup involves extraction with ethyl acetate, solvent removal, and purification via flash chromatography (70:30 ethyl acetate/hexane). Optimization includes adjusting catalyst loading (e.g., 1.0 equiv CuI) and solvent ratios to improve yields (typically 25–50%) .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Analytical Approach :

- NMR Spectroscopy : and NMR are critical. For example, aromatic protons in trifluoromethyl-substituted indoles typically appear as multiplets between δ 7.1–7.4 ppm, while CF groups show characteristic NMR signals near δ -114 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H] at m/z 264.04 for CHBrFN) .

- X-ray Crystallography : For crystalline derivatives, SHELXL is used to refine structures, resolving bond lengths and angles (e.g., dihedral angles between indole and CF-substituted rings) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Safety Protocol :

- Use fume hoods and personal protective equipment (PPE) due to potential irritancy (no GHS classification available for this compound, but analogous bromo-indoles require caution).

- Avoid exposure to moisture or strong oxidizers. Store in a cool, dry environment under inert gas (e.g., N) .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of bromination and trifluoromethylation in indole derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The CF group is electron-withdrawing, directing electrophilic bromination to the 7-position via resonance stabilization. Frontier Molecular Orbital (FMO) analysis further explains reactivity trends .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Case Study : If NMR suggests a planar indole ring but X-ray data shows torsional strain (e.g., dihedral angles >50°), refine the SHELXL model with anisotropic displacement parameters. Cross-validate using chemical shifts and Hirshfeld surface analysis to detect crystal packing effects .

Q. How can reaction yields be improved for large-scale synthesis of this compound?

- Optimization Strategies :

- Catalyst Screening : Test alternative Cu(I) sources (e.g., CuBr·SMe) or ligands (e.g., TBTA) to enhance CuAAC efficiency.

- Solvent Engineering : Replace DMF with ionic liquids (e.g., [BMIM][PF]) to stabilize intermediates and reduce side reactions.

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction times from hours to minutes .

Q. What are the challenges in assessing the biological activity of this compound, and how are they addressed?

- Experimental Design :

- Solubility : Use DMSO-d or cyclodextrin-based carriers to enhance aqueous solubility for in vitro assays.

- Metabolic Stability : Perform microsomal incubation studies (e.g., human liver microsomes) with LC-MS/MS quantification to evaluate degradation pathways.

- Target Selectivity : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.